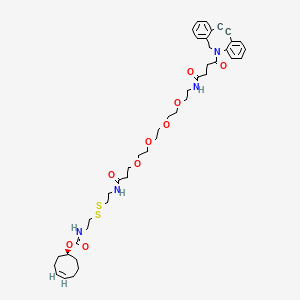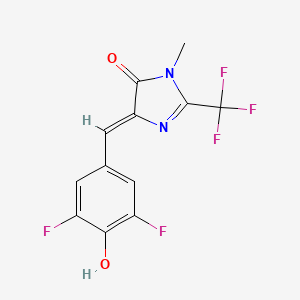
(Rac)-Tolterodine-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Tolterodine-d5 is a deuterated form of tolterodine, a medication primarily used to treat overactive bladder. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the compound’s metabolic stability and alter its pharmacokinetic properties. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tolterodine-d5 typically involves the incorporation of deuterium atoms into the tolterodine molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis of tolterodine can also introduce deuterium atoms into the final product. For example, deuterated benzyl chloride can be used in the alkylation step to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing reaction conditions such as temperature, pressure, and reaction time.
Purification Techniques: Utilizing advanced purification techniques like chromatography to separate and purify the desired deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Tolterodine-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the ketone group in tolterodine to an alcohol group.
Substitution: The aromatic ring in tolterodine can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include:
N-oxide Derivative: Formed through oxidation.
Alcohol Derivative: Formed through reduction.
Substituted Aromatic Compounds: Formed through electrophilic substitution.
Applications De Recherche Scientifique
(Rac)-Tolterodine-d5 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of tolterodine and its deuterated analogs.
Drug Development: Helps in the development of new drugs with improved metabolic stability and reduced side effects.
Biological Research: Used in studies to understand the biological pathways and mechanisms of action of tolterodine.
Industrial Applications: Employed in the production of more stable and effective pharmaceutical formulations.
Mécanisme D'action
(Rac)-Tolterodine-d5 exerts its effects by acting as a competitive antagonist of muscarinic acetylcholine receptors. These receptors are found in the bladder and are responsible for bladder contractions. By blocking these receptors, this compound reduces bladder contractions and helps manage symptoms of overactive bladder. The molecular targets involved include the M2 and M3 subtypes of muscarinic receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolterodine: The non-deuterated form of (Rac)-Tolterodine-d5.
Fesoterodine: Another muscarinic receptor antagonist used to treat overactive bladder.
Oxybutynin: A similar compound with antimuscarinic properties used for the same indication.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which enhance its metabolic stability and alter its pharmacokinetic profile compared to its non-deuterated counterpart, tolterodine. This can result in a longer duration of action and potentially fewer side effects.
Propriétés
Formule moléculaire |
C22H31NO |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
3,5-dideuterio-2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(trideuteriomethyl)phenol |
InChI |
InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/i5D3,11D,15D |
Clé InChI |
OOGJQPCLVADCPB-RPQKKTAFSA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1C([2H])([2H])[2H])[2H])C(CCN(C(C)C)C(C)C)C2=CC=CC=C2)O |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















